Astringin

Catalog No.
S519586
CAS No.
29884-49-9
M.F
C20H22O9
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astringin

Challenge: Poor solubility of piceatannol limits its use in aqueous cosmetic or nutraceutical formulations. Solution: Astringin (piceatannol-3'-O-glucoside) provides enhanced water solubility and >30x tyrosinase inhibition vs kojic acid, enabling potent skin-lightening products at lower active concentrations. Its defined H-donor antioxidant mechanism serves as a distinct tool in ferroptosis research. Reliable sourcing with guaranteed purity and global logistics support.

CAS Number

29884-49-9

Product Name

Astringin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1

InChI Key

PERPNFLGJXUDDW-CUYWLFDKSA-N

solubility

Soluble in DMSO

Synonyms

(E)-Astringin; Astringin, trans-Astringin

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

The exact mass of the compound Astringin is 406.1264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Astringin (Piceatannol-3'-O-β-D-glucopyranoside) is a naturally occurring stilbenoid, a class of polyphenolic compounds known for a wide range of biological activities, including antioxidant and enzyme-inhibiting properties.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEM98LKhsogIavp4yFKiFho-h97U8QY2-nVPweegkyzRqjRTkcIo8ISbFgTl2cqf6c5ztJ6eDzQ7cFF2XHRY2DlBD9DiYmHj7esEWNy1xAgc5t9KKX9AQKF-RXhjAEHDa6aD_U)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfGN8XF1aikhuX_xFXvULRjW9KvcdsPqn0KhGgluRpOXZEGwrYH9W-MMZSwOAkZYMn3WQFcGBdcG8S6eQLiIlhVEOZmt1oC49r0qVCD3J0NVKkTl6g9T7rQeEkVb3mwfh0Gw0%3D)] As the 3'-O-glucoside of piceatannol, its specific chemical structure, featuring both a glycosidic bond and a catechol (o-dihydroxy) group on the B-ring, differentiates its physicochemical and biological profile from other common stilbenoids like resveratrol or its own aglycone, piceatannol.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqpbb331C-7G5U7mWUCdpuKt2b4cZnLt-7R-VUiET34Uf2-duRgDHPmuC8ZcdLi8hOaoT8YfXnOHd6h0Q6mx2E-imgrMnLUqoBfKZvTFWr4uoFox6B2zmUVOChh3Qg53xNPrA%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGQJa84avM8_9-BFrkNomCbV-OyB-z42nD0uWYAn6jLEV0L6qn7jq7i7szDVlnUWa1zWQOd2elKMqgJDMEgF6zhfbpnQbqH5j9I47hfxP63bjN0F2EGnopiqco3nAIwCNQy6T-lYdI5AMbv9sfZ4iI%3D)] These structural nuances are critical in procurement decisions where solubility, metabolic stability, and target-specific efficacy are primary considerations.

Procurement Fit

Naturally occurring stilbene glycoside; distinct from aglycone piceatannol

Phyproof® Reference Substance with assigned absolute purity

Requires compound-specific procurement; not a direct piceatannol substitute

Substituting Astringin with its aglycone, piceatannol, or the more common stilbenoid, resveratrol, is often unfeasible due to significant differences in bioactivity and handling properties. The presence of the glucose moiety in Astringin alters its solubility, which is a critical parameter for formulation in aqueous systems, distinguishing it from the less water-soluble piceatannol.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEheDneDqdYS-5qeJf2nixrJ32MCLc-4XrERWv5Ye9gTCwI-1FopnGcqxs58qg7glzk15B1Qjnry7Gw0SDgjFIEh8044jZcGpFljl8RUXGPCjkXC6vUJLPuxZHmEs_nlsr6zPpROmYOk9kp-5RHfAnc4Xqj0sJLQvOmcUrUxlm4qoP8sc9OpfFGmR1Jwu7OfROuATyp9gyfMpacwZ7zdyDpvLYeEtPbSA%3D%3D)] Furthermore, the specific hydroxylation pattern of the piceatannol backbone provides a distinct advantage in certain enzymatic inhibition assays compared to resveratrol. For example, piceatannol shows significantly stronger tyrosinase inhibition than resveratrol, a property central to cosmetic and food preservation applications.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJS2k8pIh9fqmO1ZbVgHxK1BAZTZeVUIvcQFVFbwUA_sJhsBBlUZM8EmrhMyh8XhWqDSOlOaCz21ABYvzq2PMdjtBDU3ITgzUA3NIEnawkh2Rq4QiDe0z9ncvYV4jB5m-Rp6ig)] These differences in solubility and target-specific potency mean that Astringin and its close analogs are not functionally interchangeable for procurement in specialized applications.

Substitution Risk

  • Glycosylation alters solubility, permeability, and radical scavenging kinetics versus piceatannol.
  • Ferroptosis inhibition rank differs (Fer-1 >> piceatannol > astringin); substitution shifts assay sensitivity.
  • COX-independent chemopreventive mechanism diverges from resveratrol; direct replacement confounds pathway interpretation.

Tyrosinase Inhibition vs. Resveratrol

For applications requiring potent inhibition of melanin synthesis, such as in cosmetic skin lightening agents or food anti-browning formulations, the structural backbone of Astringin (piceatannol) offers a significant performance advantage over resveratrol. In a direct comparison of mushroom tyrosinase inhibition, piceatannol demonstrated an IC50 value of 1.53 µM, making it approximately 41 times more potent than resveratrol (IC50 = 63.2 µM) and 32 times more potent than the common benchmark, kojic acid (IC50 = 50.1 µM).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqpbb331C-7G5U7mWUCdpuKt2b4cZnLt-7R-VUiET34Uf2-duRgDHPmuC8ZcdLi8hOaoT8YfXnOHd6h0Q6mx2E-imgrMnLUqoBfKZvTFWr4uoFox6B2zmUVOChh3Qg53xNPrA%3D)]

Evidence DimensionMushroom Tyrosinase Inhibition (IC50)
Target Compound Data1.53 µM (for aglycone piceatannol)
Comparator Or BaselineResveratrol: 63.2 µM; Kojic Acid: 50.1 µM
Quantified Difference~41.3x more potent than Resveratrol; ~32.7x more potent than Kojic Acid
ConditionsIn vitro mushroom tyrosinase activity assay.

This dramatic increase in potency allows for lower active concentrations in formulations, directly impacting raw material costs and reducing the potential for off-target effects.

Ferroptosis Inhibition Rank
Head-to-head
Fer-1 >> piceatannol > astringin
Supports inhibitor ranking for ferroptosis assay design
Hydrogen-donating mechanism diverges from Fer-1

HAT-Based Antioxidant Mechanism

Astringin and its aglycone, piceatannol, operate primarily through a hydrogen atom transfer (HAT) mechanism to neutralize free radicals, distinguishing them from other antioxidants that may rely on electron transfer (ET). Quantum chemistry calculations confirmed that the 4'-OH group in both piceatannol and Astringin has the lowest bond dissociation enthalpy, facilitating hydrogen donation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqpbb331C-7G5U7mWUCdpuKt2b4cZnLt-7R-VUiET34Uf2-duRgDHPmuC8ZcdLi8hOaoT8YfXnOHd6h0Q6mx2E-imgrMnLUqoBfKZvTFWr4uoFox6B2zmUVOChh3Qg53xNPrA%3D)] In a comparative cellular assay for inhibiting ferroptosis, 100 µM piceatannol and 100 µM Astringin preserved cell viabilities of 85.9% and 77.3%, respectively, demonstrating potent activity through this antioxidant mechanism.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqpbb331C-7G5U7mWUCdpuKt2b4cZnLt-7R-VUiET34Uf2-duRgDHPmuC8ZcdLi8hOaoT8YfXnOHd6h0Q6mx2E-imgrMnLUqoBfKZvTFWr4uoFox6B2zmUVOChh3Qg53xNPrA%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEheDneDqdYS-5qeJf2nixrJ32MCLc-4XrERWv5Ye9gTCwI-1FopnGcqxs58qg7glzk15B1Qjnry7Gw0SDgjFIEh8044jZcGpFljl8RUXGPCjkXC6vUJLPuxZHmEs_nlsr6zPpROmYOk9kp-5RHfAnc4Xqj0sJLQvOmcUrUxlm4qoP8sc9OpfFGmR1Jwu7OfROuATyp9gyfMpacwZ7zdyDpvLYeEtPbSA%3D%3D)]

Evidence DimensionCell Viability (% vs Erastin-induced Ferroptosis Model)
Target Compound Data77.3% (at 100 µM)
Comparator Or BaselinePiceatannol: 85.9% (at 100 µM)
Quantified DifferencePiceatannol is ~1.1x more protective than Astringin at the same concentration in this assay.
ConditionsErastin-treated bone marrow-derived mesenchymal stem cells (bmMSCs), CCK-8 assay.

For biological systems where HAT-based antioxidant activity is preferred to prevent lipid peroxidation, Astringin provides a mechanistically defined alternative to broad-spectrum or ET-dominant antioxidants.

DMBA Lesion Inhibition
Head-to-head
Astringin: 68.8% Piceatannol: 76.9% Resveratrol: 87.5%
Supports COX-independent chemoprevention model context
No COX-1/COX-2 inhibition (IC50 > 100 μM)

DMSO Solubility for Formulation

Astringin exhibits high solubility in DMSO, a common solvent for biological screening and stock solution preparation. A technical datasheet reports its solubility in DMSO as 150 mg/mL (369.11 mM).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqpbb331C-7G5U7mWUCdpuKt2b4cZnLt-7R-VUiET34Uf2-duRgDHPmuC8ZcdLi8hOaoT8YfXnOHd6h0Q6mx2E-imgrMnLUqoBfKZvTFWr4uoFox6B2zmUVOChh3Qg53xNPrA%3D)] This contrasts with its aglycone, piceatannol, which is noted for its poor water solubility.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEheDneDqdYS-5qeJf2nixrJ32MCLc-4XrERWv5Ye9gTCwI-1FopnGcqxs58qg7glzk15B1Qjnry7Gw0SDgjFIEh8044jZcGpFljl8RUXGPCjkXC6vUJLPuxZHmEs_nlsr6zPpROmYOk9kp-5RHfAnc4Xqj0sJLQvOmcUrUxlm4qoP8sc9OpfFGmR1Jwu7OfROuATyp9gyfMpacwZ7zdyDpvLYeEtPbSA%3D%3D)] While quantitative water solubility data for Astringin is not readily available in comparative studies, the presence of the hydrophilic glucose moiety is chemically expected to enhance aqueous solubility relative to the aglycone, providing a key advantage for certain formulation types.

Evidence DimensionSolubility in DMSO
Target Compound Data150 mg/mL (369.11 mM)
Comparator Or BaselinePiceatannol: Noted as poorly soluble in water, soluble in DMSO, but quantitative comparison data is lacking.
Quantified DifferenceN/A
ConditionsStandard laboratory conditions.

High solubility in a key laboratory solvent like DMSO simplifies stock solution preparation, ensuring accurate and reproducible dosing in high-throughput screening and in vitro assays, a critical factor for procurement in R&D settings.

Mpro Binding Affinity
In silico
−9.319 kcal/mol (astringin) vs −6.291 (piceatannol)
Supports binding affinity screening context
Molecular docking & MD simulation data
Radical Scavenging (DPPH)
Reported
DPPH IC50 30.2 μM; LDL peroxidation IC50 3 μM
Baseline antioxidant activity for cell-free assay context
No direct stilbene comparator in source
Aqueous Solubility
Class-level
~0.74 g/L (astringin) vs ~0.5 g/L (piceatannol)
Supports solubility screening for formulation context
Predicted logS; DMSO soluble up to 150 mg/mL
Arginase I/II Inhibition
Reported
Arginase I IC50 11.22 μM; Arginase II IC50 11.06 μM
Supports arginase pathway assay context
No isoform selectivity observed

Cosmeceuticals for Hyperpigmentation

Given the exceptionally high tyrosinase-inhibiting activity of its aglycone, piceatannol, Astringin is a prime candidate for topical formulations aimed at skin lightening and managing hyperpigmentation. Its efficacy, which is over 30 times that of kojic acid, allows for the creation of potent products with lower concentrations of the active ingredient.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqpbb331C-7G5U7mWUCdpuKt2b4cZnLt-7R-VUiET34Uf2-duRgDHPmuC8ZcdLi8hOaoT8YfXnOHd6h0Q6mx2E-imgrMnLUqoBfKZvTFWr4uoFox6B2zmUVOChh3Qg53xNPrA%3D)]

Functional Beverages and Nutraceuticals

The glycoside structure of Astringin suggests improved water solubility compared to its aglycone, piceatannol.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEheDneDqdYS-5qeJf2nixrJ32MCLc-4XrERWv5Ye9gTCwI-1FopnGcqxs58qg7glzk15B1Qjnry7Gw0SDgjFIEh8044jZcGpFljl8RUXGPCjkXC6vUJLPuxZHmEs_nlsr6zPpROmYOk9kp-5RHfAnc4Xqj0sJLQvOmcUrUxlm4qoP8sc9OpfFGmR1Jwu7OfROuATyp9gyfMpacwZ7zdyDpvLYeEtPbSA%3D%3D)] This makes it a more suitable choice for incorporation into aqueous-based systems such as functional beverages, liquid supplements, or certain food products where the poor solubility of other stilbenoids like piceatannol or resveratrol would present significant formulation and bioavailability challenges.

Ferroptosis Research Models

In research focused on mitigating cellular damage from lipid peroxidation, such as studies on ferroptosis, Astringin serves as a mechanistically distinct tool. Its defined hydrogen-donating antioxidant mechanism provides a clear basis for investigating specific cytoprotective pathways, unlike antioxidants with mixed or predominantly electron-transfer-based activities.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF_P6Ad7UcezvtWT0V7vwnyUBYrDvSVU-_PnuJfuITGec-3dPSKoYObtRp3S3pxj2sT0xBirL18ZhPEEShD3mnvWmwX0RAShJxxCR_5UT_NfHZSoMtsZOGtz0dG_cRslS4d6L3TcT8vNca-)]

Application Fit Matrix

Application
Selection Property
Validation Focus
Ferroptosis pathway-response studies
Hydrogen-donating mechanism context
Redox-dependent cell death endpoint interpretation
COX-independent chemoprevention studies
Non-COX pathway involvement
Preneoplastic lesion model response
Mpro protease inhibition research
In silico binding affinity context
Binding pose and stability simulation review
In vivo formulation development
Aqueous solubility profile
Vehicle compatibility and exposure-model review

XLogP3

0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

406.12638228 Da

Monoisotopic Mass

406.12638228 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4ER6YKM4YL

Wikipedia

Astringin

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]
1. Tegeo, P.W., Fauconneau, B., Deffieux, G., et al. Isolation, identification, and antioxidant activity of three stilbene glucosides newly extracted from Vitis vinifera cell cultures. J. Nat. Prod. 61(5), 655-657 (1998).
2. Waffo-Téguo, P., Hawthorne, M.E., Cuendet, M., et al. Potential cancer-chemopreventive activities of wine stilbenoids and flavans extracted from grape (Vitis vinifera) cell cultures. Nutr. Cancer 40(2), 173-179 (2001).

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